molecular formula C12H8ClN3O2S2 B6349984 2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1326815-58-0

2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6349984
CAS RN: 1326815-58-0
M. Wt: 325.8 g/mol
InChI Key: BAOIXEXWRLRBPW-UHFFFAOYSA-N
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Description

The compound “2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione” belongs to a class of compounds known as thiadiazoles . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They are able to cross cellular membranes due to their mesoionic nature, and interact strongly with biological targets .


Synthesis Analysis

Thiadiazole derivatives can be synthesized efficiently in several steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the reaction of these starting materials to form the thiadiazole ring structure .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the compound , is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of the sulfur atom contributes to their relatively good liposolubility .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to their versatile scaffold . They can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on their specific structure. For instance, some derivatives have been reported to have high isolated yields and specific melting points .

Scientific Research Applications

Anticancer Therapeutics

Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, leading to a range of anticancer activities. For instance, certain thiadiazole derivatives have demonstrated efficacy in vitro and in vivo across various cancer models, targeting specific pathways and inducing apoptosis in cancer cells .

Antibacterial Agents

The antibacterial activity of thiadiazole derivatives is another significant area of research. These compounds have been shown to inhibit the growth of various bacterial strains, including resistant ones. For example, some 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis , which are known to cause serious infections .

Antiviral Applications

Thiadiazole derivatives also hold promise as antiviral agents. The structural core of 1,3,4-thiadiazole has been incorporated into novel therapeutic agents that exhibit antiviral activities. These compounds can be designed to target specific viral proteins or replication mechanisms, offering a pathway to treat viral infections effectively .

Antioxidant Properties

The antioxidant potential of thiadiazole derivatives is attributed to their ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly useful in the development of treatments for diseases where oxidative damage is a contributing factor .

Anti-inflammatory Uses

Inflammation is a common pathological process in many diseases, and thiadiazole derivatives have been identified as potential anti-inflammatory agents. They can modulate inflammatory pathways, thereby providing relief in conditions such as arthritis and other chronic inflammatory disorders .

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain infections and conditions. Thiadiazole derivatives have been synthesized and evaluated for their urease inhibitory activities, showing potential as therapeutic agents in related diseases .

Safety and Hazards

Thiadiazole derivatives, like many other chemical compounds, can pose certain safety and health hazards. For example, some compounds can cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

Thiadiazole derivatives have shown promising results in various biological applications, particularly as antimicrobial and anticancer agents . Therefore, they might be promising candidates for further evaluation and development into effective therapeutic agents .

properties

IUPAC Name

2-[2-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-11-14-12(15-20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIXEXWRLRBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NSC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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